molecular formula C14H12ClN5O2S B2354103 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide CAS No. 922023-63-0

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide

Cat. No.: B2354103
CAS No.: 922023-63-0
M. Wt: 349.79
InChI Key: DYFIIGOOYKEPMV-UHFFFAOYSA-N
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Description

2-((1-(3-Chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, a structure known for its significant therapeutic potential . This compound is specifically designed for biochemical research and is not intended for diagnostic or therapeutic applications. Core Structure and Research Significance: The molecule features a 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine core, a structure analogous to purine bases, which allows it to interact with a variety of enzymatic targets . The core pyrazolopyrimidine structure is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects in research settings . The specific substitution at the 6-position with a (thio)-N-methylacetamide group is a key modification often explored to modulate the compound's electronic properties, lipophilicity, and binding affinity toward specific biological targets. Potential Research Applications: • Kinase Inhibition Research: Pyrazolo[3,4-d]pyrimidine derivatives are frequently investigated as potent inhibitors of protein kinases and other ATP-binding enzymes due to their ability to compete with ATP for the binding site . This makes them valuable tools for studying intracellular signaling pathways. • Oncology and Cell Proliferation Studies: Given the documented antitumor and antileukemic activities of related pyrimidine and pyrazolopyrimidine compounds, this derivative may serve as a candidate for in vitro investigations into mechanisms of cell cycle arrest and apoptosis . • Antimicrobial and Antiviral Screening: The structural motif is also relevant in explorations for new anti-infective agents, providing a starting point for studies against resistant bacterial and viral strains . Handling and Storage: This product is For Research Use Only (RUO) and is not for use in humans or animals. Researchers should handle all chemicals with appropriate personal protective equipment in a controlled laboratory environment. For specific hazard information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c1-16-11(21)7-23-14-18-12-10(13(22)19-14)6-17-20(12)9-4-2-3-8(15)5-9/h2-6H,7H2,1H3,(H,16,21)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFIIGOOYKEPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly within pharmacological contexts. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is associated with various biological interactions and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H12ClN5O2SC_{14}H_{12}ClN_5O_2S, with a molecular weight of approximately 341.79 g/mol. The presence of the thioether and acetamide groups contributes to its pharmacological properties, enhancing solubility and bioavailability, which are crucial for drug efficacy.

Biological Activity Overview

Research indicates that compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of biological activities. These include:

  • Anticancer Activity : Many derivatives have shown effectiveness against various cancer cell lines.
  • Antimicrobial Properties : Some pyrazolo derivatives possess significant antimicrobial activity against bacteria and fungi.
  • Anti-inflammatory Effects : Certain compounds demonstrate the ability to inhibit inflammatory responses, making them candidates for treating conditions such as neuroinflammation.

Table 1: Summary of Biological Activities

Activity Type Description
AnticancerInhibitory effects on cancer cell proliferation.
AntimicrobialEffective against various bacterial and fungal strains.
Anti-inflammatoryReduction in pro-inflammatory cytokines in vitro.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing cell growth and inflammation.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. Results indicated significant inhibition of proliferation in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related pyrazolo compounds. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively. This suggests potential for development as an antimicrobial agent.

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparative analysis with similar pyrazolo derivatives was conducted:

Compound Name Structure Features Biological Activity
Pyrazolo[3,4-d]pyrimidine Derivative ALacks thioether groupModerate anticancer activity
Pyrazole BContains furan ringStrong antimicrobial properties
Target CompoundThioether + AcetamideHigh anticancer and anti-inflammatory activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related analogs are analyzed based on core modifications, substituent effects, and physicochemical properties:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Impact Reference
2-((1-(3-Chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide Pyrazolo[3,4-d]pyrimidine 3-Cl-Ph (position 1), 4-OH, S-linked N-methylacetamide (position 6) Enhanced H-bonding (4-OH), moderate lipophilicity (Cl, S-linker) Target
6-[(2-Substitutedphenyl-2-oxoethyl)thio]-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-ones Pyrazolo[3,4-d]pyrimidinone Phenyl (position 1), oxoethyl-thioether (position 6) Reduced H-bonding (oxo vs. OH), higher reactivity (ketone)
N-(4-(4-Amino-1-(chromen-2-yl)ethyl)-pyrazolo[3,4-d]pyrimidin-3-yl)acetamide Pyrazolo[3,4-d]pyrimidine Chromen-4-one (position 1), fluoro substituents, acetamide (position 3) Increased bulk (chromenone), fluorines enhance metabolic stability
2-(Pyrazolo[3,4-b]pyridin-7-yl)-N-(4-nitrophenyl)acetamide Pyrazolo[3,4-b]pyridine 4-Cl-Ph (position 3), nitro-phenylacetamide (position 7) Electron-withdrawing nitro group reduces solubility; pyridine core alters π-stacking
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone Chloroethyl (position 1), oxo (position 4) Aliphatic Cl increases lipophilicity; oxo group limits H-bonding versatility

Key Comparisons

Substituent Position and Electronic Effects The 4-hydroxy group in the target compound contrasts with oxo (e.g., compounds in ) or amino groups (e.g., ). Hydroxy groups typically improve water solubility and H-bonding capacity compared to oxo analogs, which may enhance target affinity. Thioether Linkage: The S-linked N-methylacetamide (target) vs. oxoethyl-thioether () alters electron density. The acetamide’s carbonyl may engage in stronger dipole interactions than ketones.

Aromatic vs.

Heterocyclic Core Variations

  • Pyrazolo[3,4-d]pyrimidine (target) vs. pyrazolo[3,4-b]pyridine (): The pyrimidine core (6-membered ring with two nitrogens) offers distinct electronic properties compared to the pyridine analog, affecting binding to purine-binding enzymes.

Functional Group Impact on Solubility

  • Nitro groups () reduce solubility due to strong electron-withdrawing effects, whereas methoxy () or hydroxy groups (target) improve hydrophilicity.

Synthetic Accessibility

  • Compounds with polyphosphoric acid-mediated cyclization () require harsh conditions, whereas milder methods (e.g., Suzuki coupling in ) improve scalability.

Preparation Methods

Cyclocondensation Approaches

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation between 5-amino-1H-pyrazole-4-carbonitrile and formamidine acetate under acidic conditions. For the target compound, the 3-chlorophenyl group is introduced at position 1 during pyrazole ring formation.

Representative Procedure :

  • Synthesis of 1-(3-Chlorophenyl)-1H-pyrazol-5-amine :
    • 3-Chlorophenylhydrazine reacts with acrylonitrile in ethanol at reflux to yield the pyrazole amine.
  • Cyclization to Pyrazolo[3,4-d]Pyrimidine :
    • The amine intermediate reacts with formamidine acetate in acetic acid at 120°C for 6 hours, forming the pyrazolo[3,4-d]pyrimidine core with a 4-chloro substituent.

Key Data :

Step Reactants Conditions Yield
1 3-Chlorophenylhydrazine, acrylonitrile Ethanol, reflux, 8h 72%
2 1-(3-Chlorophenyl)-1H-pyrazol-5-amine, formamidine acetate Acetic acid, 120°C, 6h 65%

Alternative Green Synthesis

Microwave-assisted cyclization reduces reaction times and improves yields. A solvent-free fusion technique using silica-supported catalysts achieves comparable efficiency to conventional methods.

Functionalization of the Pyrazolo[3,4-d]Pyrimidine Core

Hydroxylation at Position 4

The 4-chloro intermediate undergoes hydrolysis to introduce the hydroxy group:

  • Basic Hydrolysis : Treatment with NaOH (2M) in aqueous ethanol at 80°C for 4 hours replaces chlorine with hydroxyl.
  • Acidic Hydrolysis : HCl (6M) in dioxane at 60°C for 3 hours, though this risks decomposition of the acetamide moiety.

Optimized Conditions :
NaOH (2M), ethanol:H2O (3:1), 80°C, 4h → 89% yield.

Thioether Formation at Position 6

The 6-chloro intermediate undergoes nucleophilic substitution with mercapto-N-methylacetamide:

  • Generation of Thiolate Nucleophile :
    • Mercapto-N-methylacetamide is deprotonated with K2CO3 in DMF at 0°C.
  • Substitution Reaction :
    • The 6-chloro pyrazolo[3,4-d]pyrimidine reacts with the thiolate at 60°C for 12 hours.

Side Reactions :

  • Over-alkylation at N7 of the pyrimidine ring is mitigated by using a 1:1 molar ratio and controlled temperature.

Yield : 68–74% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Routes via Thiol Intermediates

Disulfide Cross-Coupling

A Pd-catalyzed coupling between 6-bromo pyrazolo[3,4-d]pyrimidine and N-methylacetamide disulfide offers improved regioselectivity:

  • Catalyst: Pd(PPh3)4 (5 mol%)
  • Base: Et3N, DMF, 100°C, 8h → 70% yield.

One-Pot Thiolation-Alkylation

Sequential treatment with thiourea and N-methylchloroacetamide in the same pot:

  • Thiolation : Thiourea (2 eq), EtOH, reflux, 4h.
  • Alkylation : N-Methylchloroacetamide (1.2 eq), K2CO3, RT, 2h → 63% overall yield.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with gradient elution (CH2Cl2:MeOH 95:5 to 85:15) removes unreacted starting materials and regioisomers.
  • Recrystallization : Ethanol/water (7:3) yields crystals suitable for X-ray diffraction.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 4H, Ar-H), 4.32 (s, 2H, SCH2), 3.12 (s, 3H, NCH3).
  • HRMS : m/z calcd. for C14H12ClN5O2S [M+H]+: 349.0432; found: 349.0429.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
Cyclocondensation + Substitution High regiocontrol, scalable Multi-step, moderate yields 65–74%
Pd-Catalyzed Coupling Fewer steps, air-sensitive catalyst High cost of palladium 70%
One-Pot Thiolation-Alkylation Reduced purification Competitive alkylation at N7 63%

Industrial-Scale Considerations

  • Cost Efficiency : The cyclocondensation route is preferred for large-scale synthesis due to reagent availability.
  • Green Chemistry : Solvent-free microwave cyclization reduces waste and energy consumption.
  • Process Safety : Exothermic thiolation steps require controlled addition and temperature monitoring.

Q & A

Q. Table 1: Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
1-(3-Chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-thiolCore scaffold with reactive thiol group
N-MethylchloroacetamideIntroduces acetamide moiety via nucleophilic substitution

Q. Table 2: Comparative Bioactivity of Structural Analogs

Analog StructureKey ModificationIC₅₀ (EGFR)Reference
3-Fluorophenyl variantIncreased electronegativity12 nM
4-Methoxy substitutionEnhanced solubility45 nM
Thioether → SulfoneImproved oxidative stability28 nM

Critical Analysis of Contradictions

  • vs. 5 : Pyrazolo[3,4-d]pyrimidine derivatives with 3-chlorophenyl groups show higher kinase inhibition than 4-fluorophenyl analogs, suggesting steric hindrance enhances selectivity .
  • vs. 17 : Tautomeric forms (4-hydroxy vs. 4-oxo) exhibit divergent solubility profiles, requiring formulation adjustments for in vivo testing .

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